A Technical Guide to 4-Hydroxy Biphenyl-d5: Properties and Applications
A Technical Guide to 4-Hydroxy Biphenyl-d5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy biphenyl-d5. This deuterated analog of 4-hydroxybiphenyl serves as a crucial internal standard in quantitative analytical studies, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[1]
Core Chemical Properties
4-Hydroxy biphenyl-d5, with the CAS number 1126389-67-0, is a stable isotope-labeled form of 4-hydroxybiphenyl.[1] The incorporation of five deuterium (B1214612) atoms into the biphenyl (B1667301) structure results in a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analyses.[1]
Physicochemical Data
| Property | 4-Hydroxy biphenyl-d5 | 4-Hydroxybiphenyl (non-deuterated) |
| Molecular Formula | C₁₂H₅D₅O[2] | C₁₂H₁₀O[3] |
| Molecular Weight | 175.24 g/mol [2] | 170.21 g/mol [3][4] |
| CAS Number | 1126389-67-0[1] | 92-69-3[4] |
| Appearance | Not specified | Nearly white solid[4] |
| Melting Point | Not specified | 164-166 °C[3] |
| Boiling Point | Not specified | 305-308 °C[3] |
| Solubility | Not specified | Soluble in methanol (B129727) (50 mg/mL), ethanol, ether, and chloroform. Slightly soluble in petroleum ether.[4] |
Synthesis
The synthesis of 4-hydroxybiphenyl derivatives can be achieved through various methods. One common industrial process involves the alkaline hydrolysis of biphenyl-4-sulfonic acid.[5] Another approach is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a phenylboronic acid and a halogenated phenol.[6] For the synthesis of 4-Hydroxy biphenyl-d5, a deuterated starting material would be incorporated into a similar synthetic route. A plausible synthetic pathway is illustrated below.
Analytical Applications and Experimental Protocols
The primary application of 4-Hydroxy biphenyl-d5 is as an internal standard in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte using 4-Hydroxy biphenyl-d5 as an internal standard.
Representative LC-MS Protocol
Below is a representative, though not exhaustive, protocol for the quantification of 4-hydroxybiphenyl in a biological matrix using 4-Hydroxy biphenyl-d5 as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of 4-Hydroxy biphenyl-d5 in methanol (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions:
-
4-hydroxybiphenyl: Precursor ion (m/z) 169.1 -> Product ion (m/z) 141.1
-
4-Hydroxy biphenyl-d5: Precursor ion (m/z) 174.1 -> Product ion (m/z) 146.1
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Biological Activity and Signaling
While 4-Hydroxy biphenyl-d5 itself is primarily used as a research tool and is not expected to have intrinsic biological activity different from its non-deuterated form, the parent compound, 4-hydroxybiphenyl, has been studied for its biological effects. It is a known metabolite of biphenyl and can be formed in the liver.[7] Some studies have suggested that hydroxylated biphenyls may interact with estrogen receptors.[4]
The metabolic pathway of biphenyl to 4-hydroxybiphenyl is a key consideration in toxicology and drug metabolism studies.
Conclusion
4-Hydroxy biphenyl-d5 is an indispensable tool for researchers and scientists in the field of drug development and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS and GC-MS analyses. This guide provides a foundational understanding of its chemical properties and a framework for its application in experimental settings.
References
- 1. veeprho.com [veeprho.com]
- 2. 4-Hydroxy Biphenyl-D5 [sincopharmachem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]
- 6. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 7. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]
